6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid
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Overview
Description
6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid, also known as 6F-BPDCA, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. 6F-BPDCA is a fluoro-substituted derivative of the traditional biphenyl-3,3'-dicarboxylic acid (BPDCA), and it has been shown to possess a number of interesting and potentially useful chemical and physical properties.
Scientific Research Applications
Synthesis and Intermediate Applications
6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid serves as a crucial intermediate in the synthesis of various compounds with potential applications in medicine and material science. For example, its derivatives are used in the synthesis of antihypertensive agents, highlighting its role in the development of new therapeutic drugs. The process for synthesizing such intermediates typically involves multiple steps, including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, demonstrating the compound's versatility in organic synthesis (Chen Xin-zhi, 2007).
Applications in Fluorescence and Sensing
Further, the fluorine modification of tetracarboxylate ligands, similar in structure to this compound, has been employed in the development of luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing. This application underlines the potential of fluorinated compounds in enhancing material properties for specific high-technology applications, such as temperature-sensitive luminescent materials, which could be crucial for various scientific and industrial processes (Dian Zhao et al., 2018).
Role in Organic Synthesis and Drug Development
Additionally, the fluorinated naphthoic acids, akin to the structure of this compound, have been synthesized for use in several biologically active compounds. The synthesis of mono- and difluoronaphthoic acids showcases the importance of such fluorinated compounds in creating structural units found in biologically active molecules, further emphasizing the role of fluorinated compounds in the field of drug development and organic material synthesis (Jayaram R Tagat et al., 2002).
Contributions to Analytical Chemistry and Material Science
Moreover, compounds structurally related to this compound have been explored for their fluorescence properties, contributing to advancements in analytical chemistry and materials science. For instance, the creation of novel fluorophores demonstrates the utility of such compounds in biomedical analysis, where strong fluorescence and high stability against light and heat are crucial (Junzo Hirano et al., 2004).
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid is dihydroorotate dehydrogenase (DHODH) . DHODH is the fourth enzyme in the de novo pyrimidine biosynthetic pathway .
Mode of Action
6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid acts as a potent inhibitor of DHODH . By inhibiting DHODH, it disrupts the de novo pyrimidine biosynthesis, leading to a depletion of critical precursors for RNA and DNA synthesis .
Biochemical Pathways
The compound affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of the pyrimidine nucleotides uridine 5’-triphosphate and cytidine 5’-triphosphate, which are essential for RNA and DNA synthesis . By inhibiting DHODH, the compound disrupts this pathway, leading to a decrease in these nucleotides .
Pharmacokinetics
It has been noted for its water solubility , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water-soluble compounds often have good bioavailability as they can be easily absorbed and distributed in the body.
Result of Action
The inhibition of DHODH by 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid leads to a significant decrease in the intracellular pools of uridine 5’-triphosphate and cytidine 5’-triphosphate . This results in a disruption of RNA and DNA synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . For instance, it has been found to inhibit dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine biosynthesis pathway . This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that this compound exerts its effects at the molecular level by inhibiting the enzyme dihydroorotate dehydrogenase . This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
It is known that this compound can inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine biosynthesis pathway .
Properties
IUPAC Name |
3-(3-carboxyphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-5-4-10(14(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJDNRSWYBPIET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683333 |
Source
|
Record name | 6-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-27-8 |
Source
|
Record name | 6-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.